molecular formula C14H16F3NO4 B6328073 N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% CAS No. 1272755-57-3

N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%

Cat. No. B6328073
CAS RN: 1272755-57-3
M. Wt: 319.28 g/mol
InChI Key: RGEKUGQBHMVEJM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% (Fmoc-Phe-OH) is an amino acid derivative used in the synthesis of peptides and proteins. It is a white to off-white crystalline powder with a melting point of 133-135°C and a purity of 97%. Fmoc-Phe-OH is a commonly used reagent in peptide synthesis and has a variety of uses in the lab.

Mechanism of Action

N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used as a protecting group to prevent the reaction of the phenylalanine side chain with other reagents during the synthesis of peptides and proteins. It is also used to introduce the phenylalanine side chain into the peptide or protein chain.
Biochemical and Physiological Effects
N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is not known to have any biochemical or physiological effects. It is used as a reagent in peptide and protein synthesis and does not interact with the body in any way.

Advantages and Limitations for Lab Experiments

N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% has several advantages for use in lab experiments. It is a stable compound and is easy to work with. It is also relatively inexpensive and can be used in a variety of peptide and protein synthesis methods. The main limitation of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is that it is not compatible with all peptide and protein synthesis methods.

Future Directions

The future directions of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% include the development of more efficient and cost-effective methods of synthesis, the development of new applications for N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%, and the exploration of the potential of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% as a therapeutic agent. Additionally, further research into the mechanism of action of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new insights into peptide and protein synthesis. Finally, further research into the biochemical and physiological effects of N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% could lead to new therapeutic applications.

Synthesis Methods

N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% can be synthesized by a two-step process. First, the starting material, phenylalanine, is reacted with tert-butyl bromoacetate in the presence of a base such as sodium carbonate. This reaction produces an intermediate, which is then reacted with trifluoroacetic anhydride to form the desired product, N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97%.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine, 97% is used extensively in peptide and protein synthesis. It is used as a protecting group for the amino acid phenylalanine in the synthesis of peptides and proteins. It also acts as a substrate for the synthesis of peptide-based drugs and other peptide-based therapeutics.

properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-12(2,3)22-11(21)18-13(10(19)20,14(15,16)17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEKUGQBHMVEJM-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine

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